![molecular formula C12H14F3N B2980931 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine CAS No. 160001-93-4](/img/structure/B2980931.png)

1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

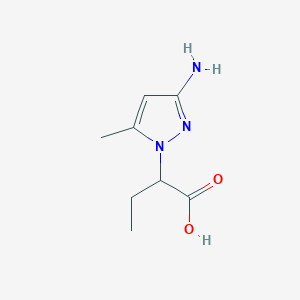

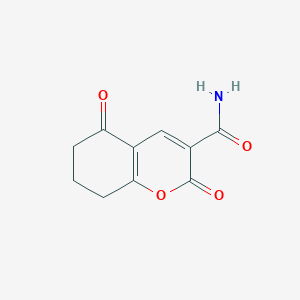

“1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine” is a chemical compound with the molecular formula C12H14F3N . It is a derivative of cyclopentanamine, where one of the hydrogen atoms is replaced by a 4-(trifluoromethyl)phenyl group .

Synthesis Analysis

The synthesis of trifluoromethyl amines, such as “this compound”, has been achieved using a CF3SO2Na-based trifluoromethylation of secondary amines . This method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na . The advantages of this method include good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H14F3N/c13-12(14,15)9-6-4-8(5-7-9)10-2-1-3-11(10)16/h4-7,10-11H,1-3,16H2 . This indicates that the molecule consists of a cyclopentanamine ring with a 4-(trifluoromethyl)phenyl group attached to it .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . Its molecular weight is 229.24 g/mol .Wissenschaftliche Forschungsanwendungen

Adsorption Behavior and Mechanism

Research has highlighted the effective adsorption capacities of amine-functionalized sorbents for removing perfluorinated compounds (PFCs) from water, emphasizing the critical role of electrostatic interaction, hydrophobic interaction, and the formation of micelles/hemi-micelles. These interactions contribute significantly to the high adsorption efficiency of these compounds on porous adsorbents, suggesting potential environmental remediation applications (Du et al., 2014); (Ateia et al., 2019).

Nucleophilic Substitutions and Cyclization

The review by Paulmier (2001) discusses the nucleophilic substitutions and cyclization reactions involving activated phenylselanyl groups. These processes are crucial for synthesizing various functionalized structures and heterocycles, indicating the versatility of such compounds in organic synthesis (Paulmier, 2001).

Environmental Degradation and Toxicity

Studies on microbial degradation of polyfluoroalkyl chemicals, including those with trifluoromethylphenyl groups, provide insight into the environmental fate and potential toxicity of these compounds. These findings are crucial for evaluating environmental risks and developing biodegradation strategies for persistent organic pollutants (Liu & Avendaño, 2013).

Analytical Methods for Biogenic Amines

The analytical review by Önal (2007) on biogenic amines in foods underscores the importance of accurate detection and quantification techniques, including those for nitrogen-containing compounds. This is vital for food safety, highlighting the broader applicability of analytical methodologies involving amine detection (Önal, 2007).

Reductive Amination and Synthesis

The catalyzed reductive amination processes, employing hydrogen and targeting nitrogen-containing compounds, are pivotal for synthesizing various amine functionalities. These methodologies are essential for pharmaceuticals and fine chemicals, demonstrating the significance of 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine and related compounds in synthetic organic chemistry (Irrgang & Kempe, 2020).

Eigenschaften

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N/c13-12(14,15)10-5-3-9(4-6-10)11(16)7-1-2-8-11/h3-6H,1-2,7-8,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXBCMBARUYZGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160001-93-4 |

Source

|

| Record name | 1-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2980848.png)

![8-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2980849.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide](/img/structure/B2980850.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2980857.png)

![N-(2-cyclohex-1-en-1-ylethyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2980867.png)

![N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2980871.png)